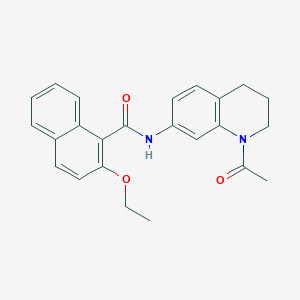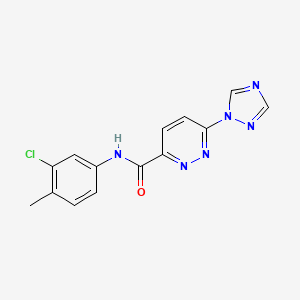
N-(3-chloro-4-methylphenyl)-6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound N-(3-chloro-4-methylphenyl)-6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxamide is a heterocyclic compound that is presumed to have significant pharmaceutical importance due to the presence of pyridazine and triazole rings. These types of compounds are often explored for various biological activities, including herbicidal, anti-inflammatory, and antitumor properties.
Synthesis Analysis
The synthesis of related heterocyclic compounds typically involves multi-step reactions starting from various substituted phenylacetates or benzene derivatives. For instance, a related compound, 4-(3-trifluoromethylphenyl)pyridazine, was synthesized starting from ethyl 2-(3-trifluoromethylphenyl)acetate, proceeding through several intermediates to yield a series of novel derivatives with potential herbicidal activities . Similarly, the synthesis of 3-amino-N-[4-chloro-3-(trifluoromethyl)phenyl]-4-morpholino-1H-indazole-1-carboxamide involved the condensation of an isocyanato compound with an aminated indazole derivative . These methods could provide insights into the possible synthetic routes for N-(3-chloro-4-methylphenyl)-6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxamide.
Molecular Structure Analysis
The molecular structure of related compounds has been determined using various spectroscopic techniques and theoretical calculations. For example, the structure of 6-chloro-3-[(4-chloro-3-methylphenoxy)methyl][1,2,4]triazolo[4,3-b]pyridazine was confirmed by X-ray diffraction (XRD) and supported by density functional theory (DFT) calculations . These techniques are crucial for confirming the geometry and electronic structure of the molecule, which are essential for understanding its reactivity and interaction with biological targets.
Chemical Reactions Analysis
The reactivity of such compounds is influenced by the electronic distribution within the molecule. The presence of electron-withdrawing or electron-donating groups can affect the reactivity towards nucleophilic or electrophilic attack. For instance, the NBO analysis of a related compound showed increased electron density at nitrogen and carbon atoms, which affects bond lengths and vibrational frequencies . These insights are valuable for predicting the chemical behavior of N-(3-chloro-4-methylphenyl)-6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxamide in various reactions.
Physical and Chemical Properties Analysis
The physical and chemical properties of heterocyclic compounds like N-(3-chloro-4-methylphenyl)-6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxamide can be inferred from related studies. The HOMO-LUMO gap and global reactivity descriptors provide information about the chemical stability and reactivity of the molecule . Additionally, the first hyperpolarizability and NBO analysis can suggest non-linear optical properties and the extent of π-electron delocalization, which are important for materials science applications .
Applications De Recherche Scientifique
Synthesis and Structural Analysis
Research on similar compounds, such as pyridazine analogs and triazolo-pyridazine derivatives, emphasizes their significance in medicinal chemistry due to their varied pharmaceutical properties. For instance, a study dedicated to the synthesis, structure analysis, and theoretical calculations of a related compound, 6-chloro-3-[(4-chloro-3-methylphenoxy)methyl][1,2,4]triazolo[4,3-b]pyridazine, highlights the pharmaceutical importance of such heterocyclic compounds. The synthesis process involved several steps, including treating specific precursors in dry dichloromethane followed by heating with chloroamine T. The structure was elucidated using spectroscopic techniques and confirmed by X-ray diffraction. Theoretical calculations were performed to compare experimental and theoretical values, enhancing our understanding of the compound's electronic properties and intermolecular interactions (Sallam et al., 2021).
Biological Activities
The research also extends into evaluating the biological activities of pyridazine and triazolo-pyridazine derivatives, including their potential antitumor, antimicrobial, and herbicidal properties. For instance, novel N-arylpyrazole-containing enaminones synthesized from reactions with active methylene compounds showed significant antitumor and antimicrobial activities. These compounds demonstrated inhibition effects comparable to those of 5-fluorouracil against certain human cancer cell lines, suggesting their potential as therapeutic agents (Riyadh, 2011).
Another study on novel arylazothiazole disperse dyes containing selenium for dyeing polyester fibers showed that these compounds not only serve in industrial applications but also exhibit high efficiency in in vitro screenings for antioxidant, antitumor against Ehrlich ascites carcinoma cell line, and antimicrobial activities. This highlights the dual utility of such compounds in both technological and biomedical fields (Khalifa et al., 2015).
Antidiabetic Potential
Furthermore, triazolo-pyridazine-6-yl-substituted piperazines were synthesized and evaluated for their Dipeptidyl peptidase-4 (DPP-4) inhibition potentials , aiming to develop them as anti-diabetic medications. The compounds showed strong inhibition potential, indicating their promise as new therapeutic options for diabetes management (Bindu et al., 2019).
Propriétés
IUPAC Name |
N-(3-chloro-4-methylphenyl)-6-(1,2,4-triazol-1-yl)pyridazine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClN6O/c1-9-2-3-10(6-11(9)15)18-14(22)12-4-5-13(20-19-12)21-8-16-7-17-21/h2-8H,1H3,(H,18,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEVWKPGCLXGQHD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C2=NN=C(C=C2)N3C=NC=N3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClN6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-chloro-4-methylphenyl)-6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(6-(3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)-5-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)-N-phenethylacetamide](/img/structure/B3017050.png)
![3',5',6',7'-Tetrahydrospiro[cyclobutane-1,4'-imidazo[4,5-c]pyridine]-7'-ol](/img/structure/B3017051.png)
![N-(3-ethylphenyl)-2-{[4-oxo-3-(thiophen-2-ylmethyl)-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B3017052.png)

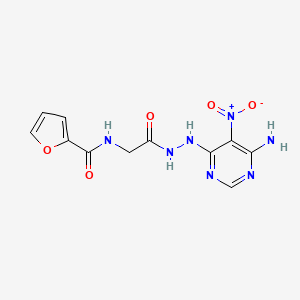
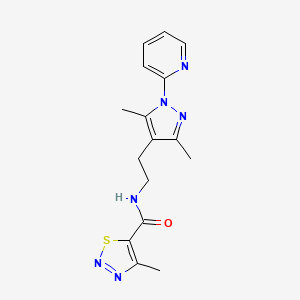
![(1,1-Difluoro-6-azaspiro[2.5]octan-6-yl)(mesityl)methanone](/img/structure/B3017060.png)
![3-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)-1-[(E)-2-(4-methylphenyl)ethenyl]sulfonylpyrrolidin-3-ol](/img/structure/B3017061.png)

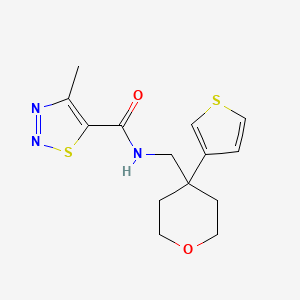
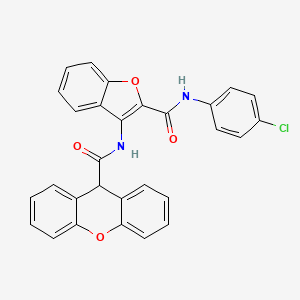
![N-(5-(2-methylthiazol-4-yl)-1,3,4-oxadiazol-2-yl)benzo[d]thiazole-2-carboxamide](/img/structure/B3017068.png)

